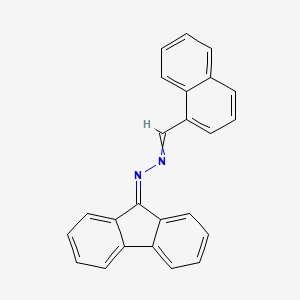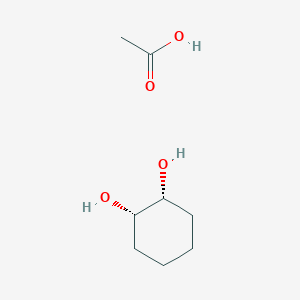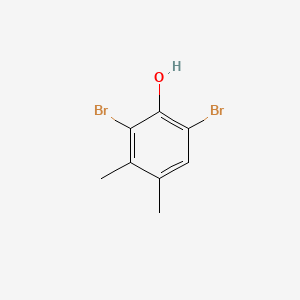
2,6-Dibromo-3,4-xylenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3,4-dimethylphenol is an organic compound with the molecular formula C₈H₈Br₂O It is a brominated derivative of dimethylphenol, characterized by the presence of two bromine atoms at the 2 and 6 positions and two methyl groups at the 3 and 4 positions on the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dibromo-3,4-dimethylphenol can be synthesized through the bromination of 3,4-dimethylphenol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,6-dibromo-3,4-dimethylphenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored to prevent over-bromination and to ensure the selective formation of the desired product .
化学反应分析
Types of Reactions
2,6-Dibromo-3,4-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further bromination reactions to form polybrominated derivatives.
Oxidation: It can be oxidized to form quinones or other oxidized products.
Reduction: The bromine atoms can be reduced to form the corresponding dimethylphenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Polybrominated derivatives: Further bromination leads to compounds like 2,4,6-tribromo-3,4-dimethylphenol.
Quinones: Oxidation can yield quinone derivatives.
Substituted phenols: Nucleophilic substitution results in various substituted phenols depending on the nucleophile used.
科学研究应用
2,6-Dibromo-3,4-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
作用机制
The mechanism of action of 2,6-dibromo-3,4-dimethylphenol involves its interaction with various molecular targets. The bromine atoms and phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, affecting biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
- 2,4-Dibromo-3,5-dimethylphenol
- 2,6-Dibromo-4-methylphenol
- 3,4-Dibromo-2,6-dimethylphenol
Uniqueness
2,6-Dibromo-3,4-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at the 2 and 6 positions and methyl groups at the 3 and 4 positions makes it different from other brominated phenols.
属性
CAS 编号 |
22802-40-0 |
|---|---|
分子式 |
C8H8Br2O |
分子量 |
279.96 g/mol |
IUPAC 名称 |
2,6-dibromo-3,4-dimethylphenol |
InChI |
InChI=1S/C8H8Br2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 |
InChI 键 |
KIVOOVZNPGTYDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



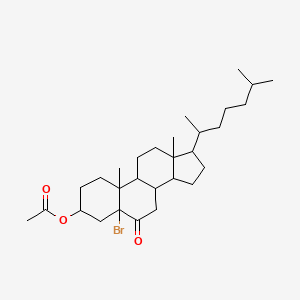

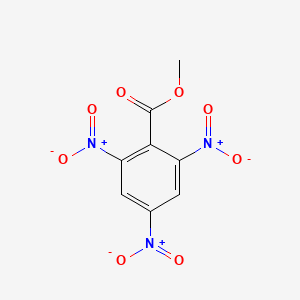
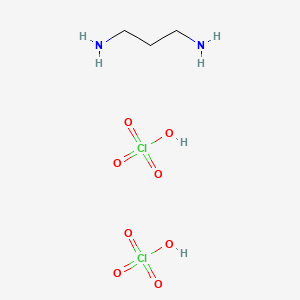
![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
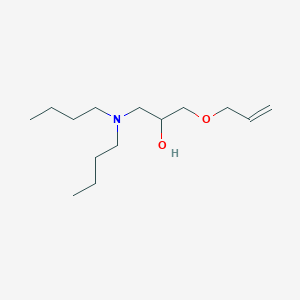
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
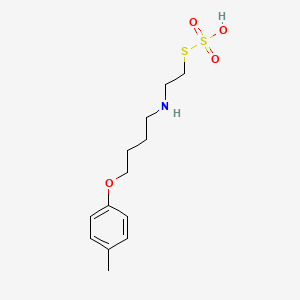
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
